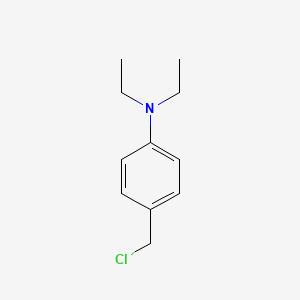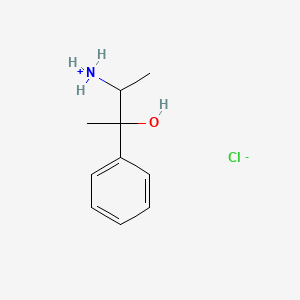
N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex quinoline derivatives.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Used in the development of dyes and pigments due to its chromophoric properties.
- Employed in the synthesis of organic electronic materials.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The quaternary ammonium group allows it to interact with cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects.
類似化合物との比較
N-(4-ethoxyphenyl)quinolin-4-amine: Lacks the methoxy and methyl groups, resulting in different biological activities.
6-methoxy-2-methylquinoline: Lacks the ethoxyphenyl and quaternary ammonium groups, affecting its solubility and interaction with biological targets.
Quinoline-4-amine: A simpler structure that serves as a building block for more complex derivatives.
Uniqueness: N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-1-ium-4-amine;chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the quaternary ammonium group enhances its solubility in water and its ability to interact with biological membranes, making it a versatile compound for various applications.
特性
CAS番号 |
1049789-65-2 |
|---|---|
分子式 |
C19H21ClN2O2 |
分子量 |
344.8 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-4-23-15-7-5-14(6-8-15)21-19-11-13(2)20-18-10-9-16(22-3)12-17(18)19;/h5-12H,4H2,1-3H3,(H,20,21);1H |
InChIキー |
MALVJUHDYLEDNM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=[NH+]C(=C2)C)OC.[Cl-] |
正規SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-[4-(3-Chlorophenyl)-3,6,6-trioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B1649733.png)

![2-{[4-(Thiophene-3-amido)phenyl]formamido}acetic acid](/img/structure/B1649735.png)


![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide](/img/structure/B1649741.png)
![1-benzyl-5-[(3-fluorobenzoyl)amino]-N~2~-phenyl-1H-indole-2-carboxamide](/img/structure/B1649742.png)

![2-{[Sec-butyl(2-chlorobenzoyl)amino]methyl}-5-(diethylamino)phenyl 4-(acetylamino)-1-benzenesulfonate](/img/structure/B1649747.png)
![2-[4-(3-chlorophenyl)-1-(4-methylphenyl)-7-oxo-3-phenyl-1,4,6,7-tetrahydro-8H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B1649748.png)
![N~1~-[(1-cyclopropyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazol-5-yl)methyl]-4-methoxy-N~1~-(2-methoxyethyl)benzamide](/img/structure/B1649750.png)
